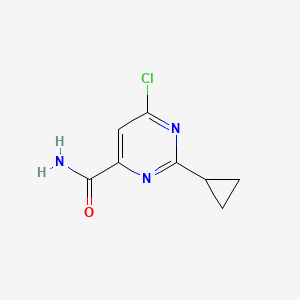

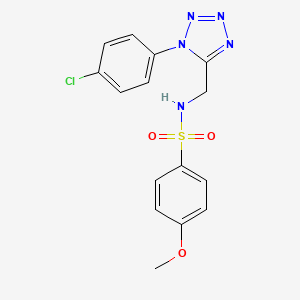

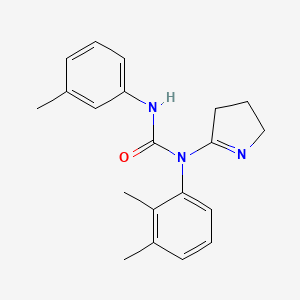

(4-Methylpiperazin-1-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Methylpiperazin-1-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in drug development. This compound is a kinase inhibitor that has been found to have promising results in the treatment of certain diseases. In

Applications De Recherche Scientifique

Anti-Inflammatory Effects

(4-Methylpiperazin-1-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone: exhibits anti-inflammatory properties. In a study, it was evaluated for its anti-nociceptive and anti-inflammatory effects. Key findings include:

- Anti-Inflammatory Activity : LQFM182 reduced paw edema induced by carrageenan and inhibited cell migration, myeloperoxidase enzyme activity, and pro-inflammatory cytokines (IL-1β and TNF-α) in pleurisy .

FLT3 Kinase Inhibition

LQFM182 has been investigated as a potent FLT3 kinase inhibitor for FLT3-ITD positive acute myeloid leukemia (AML). This discovery highlights its potential in targeted cancer therapy .

Antimicrobial Properties

While specific studies on LQFM182’s antimicrobial effects are limited, its chemical structure suggests potential activity against microbial pathogens. Further research is needed to explore this application .

RET Inhibition

In the context of cancer, LQFM182 has been identified as an effective RET inhibitor. The rearranged during transfection (RET) receptor tyrosine kinase plays a crucial role in various cancers, including thyroid cancer and non-small cell lung cancer (NSCLC) .

Toxicity Assessment

Understanding the safety profile of LQFM182 is essential. Acute oral systemic toxicity evaluation revealed a LD50 range of 300 to 2000 mg/kg, classifying it as moderately toxic .

Mécanisme D'action

Target of Action

The primary target of (4-Methylpiperazin-1-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can function as an on or off switch in many cellular functions and is critical in many cellular processes such as cell division and growth .

Mode of Action

(4-Methylpiperazin-1-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone interacts with its target, tyrosine kinases, by specifically binding to an inactive Abelson tyrosine kinase domain characteristic for this gene . This binding occurs through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This interaction inhibits the activity of tyrosine kinases, thereby preventing the phosphorylation process .

Biochemical Pathways

The inhibition of tyrosine kinases by (4-Methylpiperazin-1-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone affects several biochemical pathways. These pathways are primarily involved in cell division and growth. By inhibiting tyrosine kinases, this compound can disrupt these pathways, leading to a halt in cell division and growth .

Result of Action

The result of the action of (4-Methylpiperazin-1-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is the inhibition of cell division and growth . This is achieved by inhibiting the activity of tyrosine kinases, which play a crucial role in these processes . This can lead to the death of rapidly dividing cells, such as cancer cells .

Propriétés

IUPAC Name |

(4-methylpiperazin-1-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2/c1-17-7-9-18(10-8-17)14(20)19-6-3-12(11-19)21-13-15-4-2-5-16-13/h2,4-5,12H,3,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXMWFICUDFADW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2CCC(C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylpiperazin-1-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2528125.png)

![4-(benzylthio)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2528128.png)

![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(methylsulfanyl)methylene]benzenesulfonamide](/img/structure/B2528131.png)

![[3-Amino-5-(2-fluoroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2528134.png)

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2528136.png)

![6-[(4-methoxyphenyl)sulfonylamino]hexanoic Acid](/img/structure/B2528139.png)